Lasofoxifene beta-D-Glucuronide falls under the category of steroid glucuronides. It is classified as a selective estrogen receptor modulator, which means it can act as an estrogen agonist or antagonist depending on the target tissue. This dual action makes it a valuable compound in treating conditions related to estrogen signaling.
The synthesis of lasofoxifene beta-D-Glucuronide primarily involves enzymatic glucuronidation. This process typically employs human liver microsomes or recombinant UDP-glucuronosyltransferases to facilitate the transfer of glucuronic acid to lasofoxifene. The following steps outline a typical synthesis pathway:
Lasofoxifene beta-D-Glucuronide's molecular structure features a lasofoxifene backbone with a glucuronic acid moiety attached via a glycosidic bond. The molecular formula can be represented as , indicating that it consists of 27 carbon atoms, 31 hydrogen atoms, and 7 oxygen atoms.
The structural data can be visualized through various computational chemistry software tools that provide insights into its three-dimensional conformation, which is essential for understanding its interaction with estrogen receptors.
Lasofoxifene beta-D-Glucuronide undergoes several chemical reactions, primarily involving hydrolysis back to lasofoxifene and glucuronic acid under specific physiological conditions. The main reactions include:
The mechanism of action for lasofoxifene beta-D-Glucuronide involves its conversion back to lasofoxifene, which then binds to estrogen receptors in target tissues such as breast and bone. This binding can lead to:
Data from preclinical studies indicate significant anti-tumor activity against estrogen receptor-positive breast cancer cells harboring mutations associated with endocrine resistance.
Lasofoxifene beta-D-Glucuronide is typically a white to off-white solid at room temperature. Its solubility profile indicates good solubility in aqueous solutions due to the presence of the glucuronic acid moiety.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize these properties accurately.
Lasofoxifene beta-D-Glucuronide has several scientific applications:
Research continues into enhancing the efficacy and specificity of lasofoxifene derivatives for targeted therapies in oncology and endocrinology.
Lasofoxifene beta-D-glucuronide (CAS 1048953-95-2) is the primary phase II metabolite of lasofoxifene, a third-generation selective estrogen receptor modulator (SERM). Its molecular formula is C₃₄H₃₉NO₈, with a molecular weight of 589.68 g/mol [1] [2] [10]. The compound is formed through enzymatic conjugation of lasofoxifene (C₂₈H₃₁NO₂; MW 413.55 g/mol) with glucuronic acid via a β-glycosidic bond at the phenolic hydroxyl group of the tetralin moiety [2] [5]. This linkage confers stereospecificity, designated as "beta-D" to indicate the configuration at the anomeric carbon .
The IUPAC name is 3,4,5-trihydroxy-6-[[6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid [2]. Key structural features include:
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 1048953-95-2 | [1] [10] |
Molecular Formula | C₃₄H₃₉NO₈ | [1] [2] |
Exact Mass | 589.2676 g/mol | [2] |
Heavy Atom Count | 43 | [2] |
Hydrogen Bond Donors | 4 | [2] |
Hydrogen Bond Acceptors | 9 | [2] |
Canonical SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 | [2] |
InChIKey | WBWCSRRUQKSEDJ-UHFFFAOYSA-N | [2] |
X-ray crystallography studies of the parent lasofoxifene bound to estrogen receptor alpha (ERα) reveal that the phenolic oxygen involved in glucuronidation participates in critical hydrogen bonding with Arg394 and Glu353 [8]. This suggests glucuronidation may sterically hinder receptor binding while preserving the core pharmacophore.
Lasofoxifene beta-D-glucuronide exhibits distinct solubility and polarity compared to its parent compound. The glucuronide moiety confers amphiphilicity, with:
Stability studies demonstrate sensitivity to enzymatic hydrolysis:
Property | Lasofoxifene beta-D-Glucuronide | Lasofoxifene |
---|---|---|
Molecular Weight | 589.68 g/mol | 413.55 g/mol |
Water Solubility | >50 mg/mL (pH 7.4) | <0.1 mg/mL |
logP/D | 2.3 (XLogP3) | 5.5–6.0 |
Hydrogen Bonding | 4 donors, 9 acceptors | 1 donor, 3 acceptors |
Key Functional Groups | Carboxylate, β-glucuronide | Phenolic OH, tertiary amine |
In biological matrices, the glucuronide remains stable for 8 hours in plasma but degrades rapidly in hepatocyte assays due to enzymatic activity [3].
Metabolic Pathway and Pharmacokinetics
Glucuronidation is the primary metabolic pathway for lasofoxifene, catalyzed by UDP-glucuronosyltransferase (UGT) isoforms 1A1, 1A8, and 1A10 in human liver and intestinal microsomes [3] [5]. Key differences include:
Biological Activity
Despite reduced membrane permeability, the glucuronide retains pharmacological relevance:
Analytical Differentiation
Chromatographic methods readily distinguish the compounds:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1